molecular formula C10H7NOS B13155520 4-(Pyridin-4-yl)thiophene-3-carbaldehyde

4-(Pyridin-4-yl)thiophene-3-carbaldehyde

Cat. No.: B13155520
M. Wt: 189.24 g/mol
InChI Key: OHBXHWHHCPKISX-UHFFFAOYSA-N
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Description

4-(Pyridin-4-yl)thiophene-3-carbaldehyde is a heterocyclic compound that features both a pyridine ring and a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(Pyridin-4-yl)thiophene-3-carbaldehyde involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boron reagent and a halogenated thiophene derivative under palladium catalysis . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 110°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-4-yl)thiophene-3-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(Pyridin-4-yl)thiophene-3-carbaldehyde largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The pyridine and thiophene rings can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyridin-4-yl)thiophene-3-carbaldehyde is unique due to the combination of the pyridine and thiophene rings, which confer distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .

Properties

Molecular Formula

C10H7NOS

Molecular Weight

189.24 g/mol

IUPAC Name

4-pyridin-4-ylthiophene-3-carbaldehyde

InChI

InChI=1S/C10H7NOS/c12-5-9-6-13-7-10(9)8-1-3-11-4-2-8/h1-7H

InChI Key

OHBXHWHHCPKISX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CSC=C2C=O

Origin of Product

United States

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